Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents.
Introduction of the Dichlorobenzamido Group: The dichlorobenzamido group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzoyl chloride reacts with the thiadiazole ring.
Esterification: The final step involves the esterification of the thiadiazole derivative with ethyl bromoacetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Ethyl 2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Uniqueness
Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the presence of the 3,5-dichlorobenzamido group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to molecular targets and improve its stability under various conditions.
Biological Activity
Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound belonging to the thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article delves into the synthesis, biological mechanisms, and specific activities of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized via cyclization of thiosemicarbazides in the presence of oxidizing agents.
- Introduction of the Dichlorobenzamido Group : This is achieved through nucleophilic substitution where dichlorobenzoyl chloride reacts with the thiadiazole derivative.
- Esterification : Finally, the product undergoes esterification with ethyl bromoacetate under basic conditions to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions, thereby influencing various cellular pathways.
Antitumor Activity
A series of studies have evaluated the antitumor properties of thiadiazole derivatives, including ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetates. Notably:
- In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects against human tumor cell lines such as HL-60 and SKOV-3. For instance, one derivative showed an IC50 value of 19.5 µM against SKOV-3 cells, indicating potent antitumor activity .
- Mechanism of action for these compounds often involves apoptosis induction as confirmed by acridine orange/ethidium bromide staining assays .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of ethyl 2-((5-(dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate:
- Compounds within this class have been tested against various bacteria and fungi. For example, derivatives have shown efficacy against Gram-positive and Gram-negative bacteria as well as Candida albicans in vitro .
Data Table: Biological Activities Summary
Case Studies
- Antitumor Evaluation : A study involving a series of thiadiazole derivatives assessed their cytotoxicity against multiple human cancer cell lines. The results indicated that compounds with specific benzamide moieties exhibited enhanced inhibitory effects on tumor growth .
- Antimicrobial Testing : Another investigation focused on the antibacterial properties of thiadiazole derivatives against common pathogens. The results demonstrated that certain compounds significantly inhibited bacterial growth at low concentrations .
Properties
IUPAC Name |
ethyl 2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S2/c1-2-21-10(19)6-22-13-18-17-12(23-13)16-11(20)7-3-8(14)5-9(15)4-7/h3-5H,2,6H2,1H3,(H,16,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMHZFOMAMPQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.